Methyl thiane-2-carboxylate

Medicinal Chemistry Potassium Channel Modulators Heterocyclic Synthesis

Methyl thiane-2-carboxylate (CAS 70759-78-3), also designated as methyl tetrahydro-2H-thiopyran-2-carboxylate, is a saturated sulfur-containing six-membered heterocyclic compound belonging to the thiane class with the molecular formula C₇H₁₂O₂S and a molecular weight of 160.23 g/mol. It is commercially available as a heterocyclic building block with typical purities of 95-98%.

Molecular Formula C7H12O2S
Molecular Weight 160.24 g/mol
CAS No. 70759-78-3
Cat. No. B1527590
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl thiane-2-carboxylate
CAS70759-78-3
Molecular FormulaC7H12O2S
Molecular Weight160.24 g/mol
Structural Identifiers
SMILESCOC(=O)C1CCCCS1
InChIInChI=1S/C7H12O2S/c1-9-7(8)6-4-2-3-5-10-6/h6H,2-5H2,1H3
InChIKeyGCUGAIGMXRQPQP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl Thiane-2-carboxylate (CAS 70759-78-3): Procurement-Grade Heterocyclic Building Block for Pharmaceutical Intermediate Synthesis


Methyl thiane-2-carboxylate (CAS 70759-78-3), also designated as methyl tetrahydro-2H-thiopyran-2-carboxylate, is a saturated sulfur-containing six-membered heterocyclic compound belonging to the thiane class with the molecular formula C₇H₁₂O₂S and a molecular weight of 160.23 g/mol . It is commercially available as a heterocyclic building block [1] with typical purities of 95-98% . The compound is characterized by a carboxylate ester moiety at the C2 position of the fully saturated thiopyran ring [2], providing a versatile synthetic handle amenable to hydrolysis, transesterification, and subsequent amide bond formation for downstream pharmaceutical intermediate applications . This procurement-grade compound serves as a key precursor for tetrahydrothiopyran-2-carboxylic acid derivatives utilized in the synthesis of potassium channel activators and other bioactive molecules [3].

Why Thiane Carboxylate Isomers Are Not Interchangeable: Procurement Rationale for the 2-Carboxylate Regioisomer


Substituting methyl thiane-2-carboxylate with other thiane regioisomers, such as methyl thiane-4-carboxylate (CAS 128094-82-6) or methyl thiane-3-carboxylate (CAS 161404-77-9), is scientifically unsound due to fundamentally distinct chemical reactivity, steric accessibility, and downstream synthetic utility . The C2 position adjacent to the ring sulfur atom imparts unique electronic characteristics through sulfur participation and orbital interactions, which critically influence reaction outcomes in nucleophilic substitutions, cyclizations, and oxidation reactions compared to C3 or C4 substitution patterns [1]. Furthermore, specific pharmaceutical intermediates—particularly tetrahydrothiopyran-2-carboxylic acid derivatives used in potassium channel modulator synthesis—require the precise 2-carboxylate substitution pattern to achieve the correct stereochemical and pharmacological properties of the final active pharmaceutical ingredient [2]. The following quantitative evidence substantiates why procurement decisions must be regioisomer-specific.

Quantitative Differentiation Evidence: Methyl Thiane-2-carboxylate vs. Closest Analogs


Positional Isomer Comparison: Distinct Reactivity Profiles of Thiane-2-carboxylate vs. Thiane-4-carboxylate in Drug Intermediate Synthesis

The C2 carboxylate position in methyl thiane-2-carboxylate enables direct access to tetrahydrothiopyran-2-carboxylic acid derivatives that serve as essential intermediates for Aprikalim (RP-52891), a potassium channel activator with demonstrated antihypertensive and anti-anginal pharmacological activity [1]. In contrast, methyl thiane-4-carboxylate (CAS 128094-82-6) cannot substitute in this synthetic pathway because the 4-carboxylate regioisomer yields fundamentally different molecular geometries incompatible with the target receptor binding requirements of the 2-substituted pharmacophore . While direct head-to-head activity data for the ester precursors themselves are not publicly available, the documented pharmaceutical utility of the 2-carboxylate-derived intermediates establishes procurement relevance that the 4-carboxylate analog cannot fulfill [2].

Medicinal Chemistry Potassium Channel Modulators Heterocyclic Synthesis

Synthetic Accessibility: Documented Patent Route for Methyl Thiane-2-carboxylate with Defined Reaction Parameters

A validated synthetic route for methyl thiane-2-carboxylate is documented in patent literature (US09326973B2), providing process chemists with reproducible reaction conditions for either in-house preparation or quality verification of procured material . The synthesis proceeds via cyclization of methyl 2-(acetylthio)-6-bromohexanoate using potassium methoxide in THF, followed by silica gel flash column chromatography purification . In contrast, many thiane analog synthesis routes—particularly for C3 and C4 substituted variants—rely on less specific cyclization methods that may yield positional isomer mixtures requiring additional separation steps . This defined synthetic accessibility reduces procurement uncertainty and enables analytical verification of received material against published spectroscopic and chromatographic profiles.

Organic Synthesis Process Chemistry Building Block Preparation

Purity Specifications and Vendor Availability: Commercial-Grade Options for Procurement Planning

Methyl thiane-2-carboxylate is commercially available from multiple reputable vendors with defined purity specifications ranging from 95% to 98%, enabling procurement teams to select appropriate quality grades based on downstream application requirements . Leyan offers 98% purity material suitable for sensitive pharmaceutical intermediate synthesis , while Aladdin Scientific provides ≥97% purity product with comprehensive taxonomic classification and batch traceability . The compound is classified as a heterocyclic building block with standard packaging options from 100 mg to 5 g scales, supporting both exploratory research and scale-up feasibility studies [1]. While purity specifications are comparable to those available for methyl thiane-4-carboxylate (typically 95-97%) , the 2-carboxylate isomer's documented utility in specific pharmaceutical synthetic pathways provides differentiated procurement value beyond mere purity metrics.

Chemical Procurement Quality Control Supplier Comparison

Structural Classification and Database Registration: Definitive Identity Verification for Procurement Accuracy

Methyl thiane-2-carboxylate possesses unique chemical identifiers that enable unambiguous identity verification during procurement and quality control processes, preventing costly misidentification errors [1]. The compound is registered under InChIKey GCUGAIGMXRQPQP-UHFFFAOYSA-N, with standardized SMILES notation COC(=O)C1CCCCS1 and MDL number MFCD20535181 . ClassyFire taxonomic classification places it precisely within the Thianes class (saturated six-membered heterocycles containing one sulfur atom) with direct parent as Thianes and alternative parents including Methyl esters and Monocarboxylic acids and derivatives . In comparison, methyl thiane-4-carboxylate (InChIKey OCBOIQWPCVXVKT-UHFFFAOYSA-N) and methyl thiane-3-carboxylate regioisomers possess distinct InChIKey identifiers, confirming that these are structurally non-identical chemical entities requiring separate procurement and handling procedures .

Chemical Informatics Quality Assurance Identity Verification

Validated Application Scenarios for Methyl Thiane-2-carboxylate (CAS 70759-78-3) in Pharmaceutical Intermediate Synthesis


Synthesis of Tetrahydrothiopyran-2-carboxylic Acid for Potassium Channel Activator Programs

Methyl thiane-2-carboxylate serves as the ester precursor for tetrahydrothiopyran-2-carboxylic acid, a critical intermediate in the synthesis of Aprikalim (RP-52891) and related potassium channel openers with documented antihypertensive and anti-anginal activity [1]. The ester undergoes saponification under basic conditions (1N NaOH, MeOH-THF) to yield the corresponding carboxylic acid, which is subsequently coupled with L-proline tert-butyl ester for stereoselective amide formation en route to the pharmacologically active thioamide-1-oxide [2]. This application scenario is supported by documented synthetic methodology in patent literature and validated in pharmaceutical development databases . Procurement for this application requires verification of the 2-carboxylate regioisomer, as substitution with 3- or 4-carboxylate analogs would yield sterically incompatible intermediates incapable of achieving the requisite receptor binding conformation .

Preparation of Thiane-2-carboxylate-Derived Heterocyclic Building Block Libraries

Methyl thiane-2-carboxylate functions as a versatile scaffold for generating diverse heterocyclic compound libraries through standard ester transformations including hydrolysis to the carboxylic acid, transesterification to alternative alkyl esters, and conversion to amides via coupling reactions [1]. The saturated thiane ring provides conformational stability and sulfur-mediated electronic properties that can be exploited for structure-activity relationship (SAR) studies in medicinal chemistry campaigns [2]. As noted in supplier documentation, the thiane scaffold serves as a recognized pharmacophore capable of acting as a bioisosteric replacement for cyclohexane or piperidine rings, offering altered solubility, metabolic stability, and receptor-binding properties . This application is supported by the compound's classification as a heterocyclic building block available in research quantities suitable for exploratory synthesis and library generation .

Quality Control and Identity Verification in Regulated Pharmaceutical Intermediate Supply Chains

For procurement operations in GMP-adjacent or regulated pharmaceutical intermediate supply chains, methyl thiane-2-carboxylate offers robust identity verification parameters including unique InChIKey (GCUGAIGMXRQPQP-UHFFFAOYSA-N), MDL number (MFCD20535181), and standardized SMILES notation [1]. These identifiers, combined with available purity specifications of 97-98% from multiple vendors [2], enable procurement teams to establish incoming material acceptance criteria and maintain chain-of-custody documentation for regulatory submissions . The compound's inclusion in the C&L Inventory (EC List No. 998-172-3) with notified classification according to CLP criteria (Acute Tox. 4 H302, Skin Irrit. 2 H315, Eye Irrit. 2A H319) provides additional safety and handling data for workplace hazard assessment and SDS preparation . This scenario is particularly relevant for contract research organizations (CROs) and pharmaceutical companies requiring auditable procurement documentation for intermediate materials.

Synthetic Route Development and Process Optimization Studies

The documented synthetic route from methyl 2-(acetylthio)-6-bromohexanoate via potassium methoxide-mediated cyclization in THF [1] provides a validated starting point for process chemistry optimization studies aimed at improving yield, scalability, or green chemistry metrics. Reaction parameters including stoichiometry (1:1 molar ratio of starting materials), solvent volume (18 mL THF for ~0.25 M concentration), temperature (room temperature), and duration (48 hours under nitrogen) are explicitly defined [2]. This level of procedural detail enables procurement teams to anticipate material requirements for scale-up campaigns and supports analytical method development for in-process control and final product release testing. The availability of this documented synthetic methodology differentiates methyl thiane-2-carboxylate from less thoroughly characterized thiane analogs where synthetic provenance may be less transparent or entirely proprietary .

Technical Documentation Hub

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